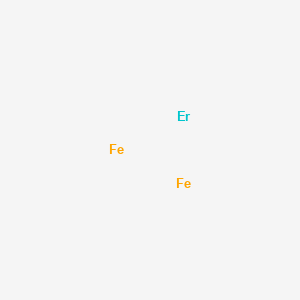
Erbium;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erbium iron compounds are a class of materials that combine the rare-earth element erbium with iron. Erbium, with the chemical symbol Er and atomic number 68, is a silvery-white metal that belongs to the lanthanide series of the periodic table . Iron, with the chemical symbol Fe and atomic number 26, is a well-known transition metal. The combination of these two elements results in compounds that exhibit unique magnetic, optical, and electronic properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Erbium iron compounds can be synthesized using several methods, including solid-state reactions, sol-gel processes, and chemical vapor deposition. One common method involves the solid-state reaction of erbium oxide (Er₂O₃) and iron oxide (Fe₂O₃) at high temperatures. The reaction typically occurs in a furnace under an inert atmosphere to prevent oxidation:
Er2O3+Fe2O3→ErFeO3
The reaction conditions, such as temperature and time, are crucial for obtaining the desired phase and purity of the compound .
Industrial Production Methods
In industrial settings, erbium iron compounds are often produced using metallothermic reduction methods. For example, erbium chloride (ErCl₃) and iron chloride (FeCl₃) can be reduced using calcium or magnesium as the reducing agent. The reaction is carried out in a high-temperature furnace under an inert atmosphere to prevent contamination:
ErCl3+FeCl3+3Ca→ErFe+3CaCl2
This method allows for the production of high-purity erbium iron compounds on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
Erbium iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of erbium and iron, as well as the reaction conditions.
Oxidation: Erbium iron compounds can be oxidized to form oxides, such as erbium iron oxide (ErFeO₃). This reaction typically occurs at high temperatures in the presence of oxygen.
Reduction: Reduction reactions involve the conversion of erbium iron compounds to their metallic forms. For example, erbium iron oxide can be reduced using hydrogen gas to produce metallic erbium and iron.
Substitution: Substitution reactions involve the replacement of one element in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of erbium iron compounds include hydrogen gas, oxygen, and various reducing agents such as calcium and magnesium. The reaction conditions, such as temperature, pressure, and atmosphere, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from the reactions of erbium iron compounds depend on the specific reaction and conditions. For example, oxidation reactions typically produce oxides, while reduction reactions yield metallic forms of erbium and iron. Substitution reactions result in mixed-metal compounds with unique properties .
Applications De Recherche Scientifique
Erbium iron compounds have a wide range of scientific research applications due to their unique magnetic, optical, and electronic properties.
Chemistry: In chemistry, erbium iron compounds are used as catalysts in various chemical reactions.
Biology: In biology, these compounds are used in imaging and diagnostic techniques.
Medicine: In medicine, erbium iron compounds are explored for their potential in targeted drug delivery systems.
Industry: In industry, erbium iron compounds are used in the production of high-performance magnets and electronic devices.
Mécanisme D'action
The mechanism of action of erbium iron compounds is primarily based on their ability to interact with other molecules through their magnetic and electronic properties. The molecular targets and pathways involved depend on the specific application.
Magnetic Properties: The magnetic properties of erbium iron compounds are due to the unpaired electrons in the 4f orbitals of erbium and the 3d orbitals of iron.
Electronic Properties: The electronic properties of erbium iron compounds are influenced by the arrangement of electrons in the 4f and 3d orbitals.
Comparaison Avec Des Composés Similaires
Erbium iron compounds can be compared with other similar compounds, such as yttrium iron garnet (YIG) and neodymium iron boride (NdFeB).
Yttrium Iron Garnet (YIG): YIG is a well-known magnetic material with excellent magnetic and optical properties.
Neodymium Iron Boride (NdFeB): NdFeB is a widely used magnetic material known for its high magnetic strength.
List of Similar Compounds
- Yttrium iron garnet (YIG)
- Neodymium iron boride (NdFeB)
- Samarium cobalt (SmCo)
- Dysprosium iron garnet (DyIG)
These compounds share similar magnetic and electronic properties with erbium iron compounds but differ in their specific applications and performance characteristics .
Propriétés
Numéro CAS |
12020-15-4 |
|---|---|
Formule moléculaire |
ErFe2 |
Poids moléculaire |
278.95 g/mol |
Nom IUPAC |
erbium;iron |
InChI |
InChI=1S/Er.2Fe |
Clé InChI |
RXDQITQSEDTIJX-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Fe].[Er] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


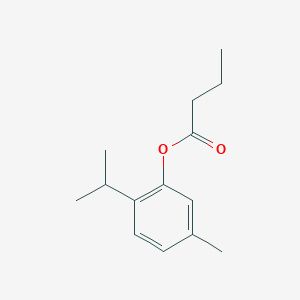
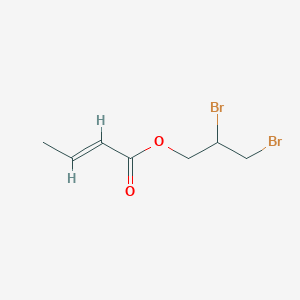

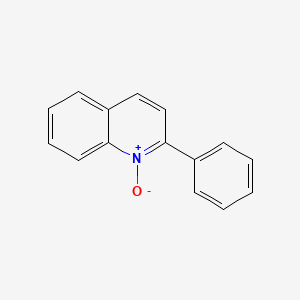
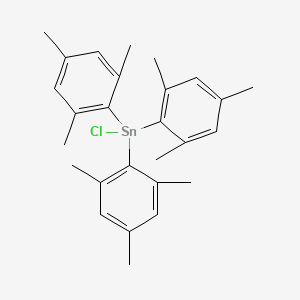
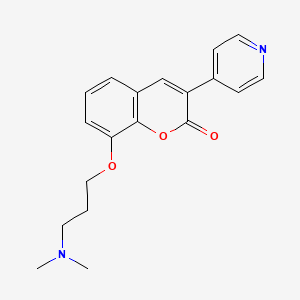

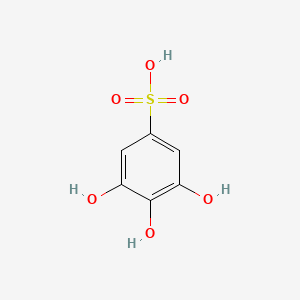
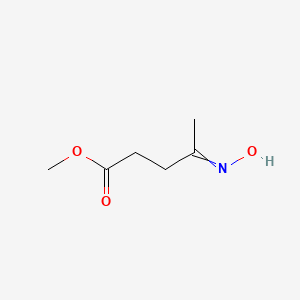
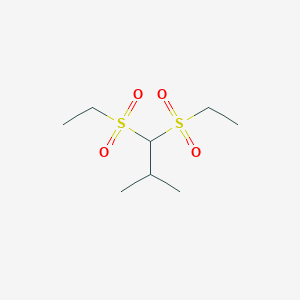
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
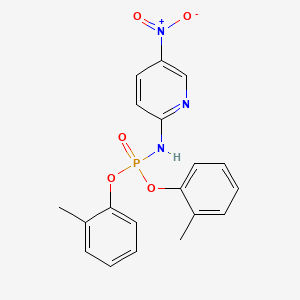
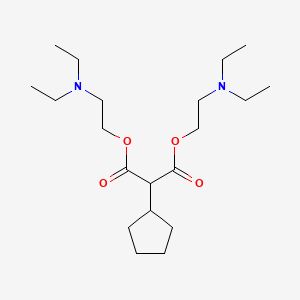
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)
